N-(Hexa-4,5-dien-1-yl)aniline
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Overview
Description
N-(Hexa-4,5-dien-1-yl)aniline is an organic compound that belongs to the class of aniline derivatives It features a hexa-4,5-dien-1-yl group attached to the nitrogen atom of an aniline molecule
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Hexa-4,5-dien-1-yl)aniline typically involves the reaction of aniline with a suitable hexa-4,5-dien-1-yl halide under basic conditions. One common method is the nucleophilic substitution reaction where aniline acts as a nucleophile, attacking the electrophilic carbon of the hexa-4,5-dien-1-yl halide. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrogen halide byproduct .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(Hexa-4,5-dien-1-yl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst like palladium on carbon (Pd/C) are typically used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃/H₂SO₄) are commonly employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro compounds, while reduction can produce various amine derivatives .
Scientific Research Applications
N-(Hexa-4,5-dien-1-yl)aniline has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(Hexa-4,5-dien-1-yl)aniline involves its interaction with various molecular targets and pathways. The compound can act as a nucleophile in substitution reactions, attacking electrophilic centers in other molecules. Additionally, its unique structure allows it to participate in conjugated systems, influencing its reactivity and interaction with other compounds .
Comparison with Similar Compounds
Similar Compounds
Aniline: The parent compound, aniline, lacks the hexa-4,5-dien-1-yl group and has different reactivity and applications.
N-alkyl anilines: Compounds like N-methyl aniline and N-ethyl aniline have alkyl groups instead of the hexa-4,5-dien-1-yl group, leading to different chemical properties and uses.
Uniqueness
N-(Hexa-4,5-dien-1-yl)aniline is unique due to the presence of the hexa-4,5-dien-1-yl group, which imparts distinct electronic and steric properties. This makes it a valuable compound for specific applications where these properties are advantageous .
Properties
CAS No. |
88067-51-0 |
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Molecular Formula |
C12H15N |
Molecular Weight |
173.25 g/mol |
InChI |
InChI=1S/C12H15N/c1-2-3-4-8-11-13-12-9-6-5-7-10-12/h3,5-7,9-10,13H,1,4,8,11H2 |
InChI Key |
YIWAVYIIGDVCIK-UHFFFAOYSA-N |
Canonical SMILES |
C=C=CCCCNC1=CC=CC=C1 |
Origin of Product |
United States |
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